Home > Products > Screening Compounds P19256 > N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide - 1448029-06-8

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Catalog Number: EVT-3042789
CAS Number: 1448029-06-8
Molecular Formula: C26H27N5O2
Molecular Weight: 441.535
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

Compound Description: This compound is a furo[2,3-d]pyrimidine derivative synthesized and characterized via single-crystal X-ray diffraction. [] The crystal structure revealed two crystallographically independent molecules in the asymmetric unit. []

(E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide

Compound Description: This compound is part of a pharmaceutical composition designed for the prevention and treatment of neurodegenerative diseases. [] It displays the ability to suppress Aβ decomposition and is specifically investigated for its potential in treating Alzheimer's disease. []

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: This compound is a quinazoline derivative whose structure was elucidated using single-crystal X-ray diffraction. [] The analysis revealed key structural features like the dihedral angles between the various rings, highlighting its unique conformation. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This pyrazolo[3,4-b]pyridine derivative was synthesized using microwave irradiation. [] Its structure was confirmed through single-crystal X-ray diffraction, revealing the planar conformation of the pyrazolo[3,4-b]pyridine system and the intermolecular hydrogen bonding pattern. []

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

Compound Description: This benzamide derivative, SP-10, is a potential HIV treatment exhibiting potent in vitro inhibition of HIV-1 replication. [] It modifies actin dynamics and reduces the surface expression of CD4 and CCR5 on host cells, thereby inhibiting viral binding and entry. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This complex molecule features a central eight-membered ring and a substituted benzamide moiety. [] Single-crystal X-ray diffraction studies revealed its unique conformation and intermolecular hydrogen bonding network. []

3,4-dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)-quinazolone dihydrochloride (AG337)

Compound Description: AG337 is a nonclassical inhibitor of thymidylate synthase (TS) with potential anticancer activity. [] Its clinical pharmacokinetic and pharmacodynamic properties have been studied, revealing its saturable clearance and ability to elevate plasma deoxyuridine levels, suggestive of TS inhibition. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist. [] It demonstrates nanomolar affinity for rat and human oxytocin receptors and exhibits in vitro and in vivo antagonism of oxytocin-induced uterine contractions. []

5-(4-(benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione (MDG 548)

Compound Description: MDG 548 is a novel peroxisome proliferator-activated receptor γ (PPARγ) scaffold identified through virtual screening. [] It demonstrates high affinity binding to the PPARγ-LBD and acts as a PPARγ agonist with differential isotype specificity. []

3-((4-bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559)

Compound Description: Similar to MDG 548, MDG 559 is another novel PPARγ scaffold identified through virtual screening. [] It binds to the PPARγ-LBD with high affinity and exhibits PPARγ agonism with isotype specificity. []

Ethyl 2-[3-hydroxy-5-(5-methyl-2-furyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582)

Compound Description: MDG 582 is the third novel PPARγ scaffold identified through virtual screening. [] It displays high affinity binding to the PPARγ-LBD and acts as a PPARγ agonist with differential isotype specificity. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator of both metabotropic glutamate receptor (mGluR) subtype 5 and, to a lesser extent, mGluR1. [] It potentiates glutamate-induced calcium transients in cells expressing these receptors. []

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is a derivative of CDPPB that selectively potentiates mGluR1, showing no activity at mGluR5. [] It demonstrates the importance of structural modifications in achieving selective allosteric modulation of different mGluR subtypes. []

Overview

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a variety of pharmacological activities, particularly in the context of neurodegenerative diseases and cancer treatment. The compound's unique combination of phthalazinone and pyrrolidine moieties positions it as a candidate for further investigation in drug development.

Source

The compound is cataloged under the CAS number 1428372-48-8, which is crucial for its identification in chemical databases and literature. It is known to be synthesized as part of research into inhibitors of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms that has been implicated in cancer progression and neurodegenerative disorders.

Classification

This compound falls under the classification of heterocyclic organic compounds, specifically those containing both nitrogen and carbon atoms within their rings. Its structural complexity categorizes it as a potential pharmaceutical agent due to its diverse functional groups.

Synthesis Analysis

Methods

The synthesis of N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves several steps:

  1. Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone skeleton, which can be achieved through cyclization reactions involving appropriate precursors.
  2. Pyrrolidine Substitution: The introduction of the pyrrolidine group is performed through nucleophilic substitution reactions where pyrrolidine derivatives react with activated phthalazinone intermediates.
  3. Final Amide Formation: The final step involves coupling the synthesized intermediates to form the amide bond, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between carboxylic acids and amines.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent selection (often polar aprotic solvents), and purification techniques like chromatography to isolate the final product efficiently.

Molecular Structure Analysis

Structure

The molecular formula for N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is C25H24N4O4C_{25}H_{24}N_{4}O_{4}, indicating a substantial molecular weight of approximately 444.5 g/mol.

Data

Key structural features include:

  • Phthalazinone Core: This bicyclic structure contributes to the compound's biological activity.
  • Pyrrolidine Moieties: These nitrogen-containing rings enhance solubility and may interact favorably with biological targets.
Chemical Reactions Analysis

Reactions

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions including:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.
  2. Reduction Reactions: The carbonyl groups present can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The nitrogen atoms in the pyrrolidine rings may participate in electrophilic substitution reactions, potentially altering the biological activity of the compound.

Technical Details

Reactions can be monitored using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry for product identification and purity assessment.

Mechanism of Action

Process

The mechanism of action for N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide likely involves:

  1. Enzyme Inhibition: The compound may inhibit poly(ADP-ribose) polymerase, interfering with DNA repair processes in cancer cells.
  2. Neuroprotective Effects: It has been suggested that this compound could exert neuroprotective effects by modulating pathways involved in neurodegeneration.

Data

Experimental studies are needed to elucidate specific binding interactions and confirm these proposed mechanisms through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and melting point are not readily available, general properties can be inferred from similar compounds:

  1. Solubility: Likely soluble in polar organic solvents due to its functional groups.
  2. Stability: Expected to be stable under standard laboratory conditions but sensitive to extreme pH or temperature changes.

Chemical Properties

Chemical properties include:

  1. Reactivity: The presence of multiple functional groups suggests potential reactivity towards nucleophiles and electrophiles.
  2. Stability: Generally stable but may undergo hydrolysis or oxidation under certain conditions.
Applications

Scientific Uses

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.
  2. Biochemical Research: Investigating mechanisms of action related to DNA repair pathways and neuroprotection.

Properties

CAS Number

1448029-06-8

Product Name

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

IUPAC Name

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-4-pyrrol-1-ylbenzamide

Molecular Formula

C26H27N5O2

Molecular Weight

441.535

InChI

InChI=1S/C26H27N5O2/c32-25(20-9-11-21(12-10-20)30-15-5-6-16-30)27-19-24-22-7-1-2-8-23(22)26(33)31(28-24)18-17-29-13-3-4-14-29/h1-2,5-12,15-16H,3-4,13-14,17-19H2,(H,27,32)

InChI Key

GHEFNEONHILKGO-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=C(C=C4)N5C=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.